2-Butanone, 1-iodo-4-phenyl-
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Overview
Description
2-Butanone, 1-iodo-4-phenyl- is an organic compound with the molecular formula C10H11IO. It is also known by its IUPAC name, 1-iodo-4-phenyl-2-butanone . This compound is characterized by the presence of an iodine atom attached to a butanone backbone, with a phenyl group at the fourth position. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2-Butanone, 1-iodo-4-phenyl- can be achieved through several synthetic routes. One common method involves the iodination of 4-phenyl-2-butanone using iodine and a suitable oxidizing agent . The reaction typically takes place under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Butanone, 1-iodo-4-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
Common reagents and conditions used in these reactions include bases, acids, and various catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Butanone, 1-iodo-4-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanone, 1-iodo-4-phenyl- involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity with other molecules . The carbonyl group in the butanone moiety can undergo nucleophilic addition reactions, leading to the formation of various adducts and intermediates .
Comparison with Similar Compounds
2-Butanone, 1-iodo-4-phenyl- can be compared with other similar compounds, such as:
4-Phenyl-2-butanone: This compound lacks the iodine atom and has different reactivity and applications.
1-Phenyl-2-butanone: Similar to 4-phenyl-2-butanone but with the phenyl group at a different position, leading to distinct chemical properties.
Benzylacetone: Another related compound with a phenyl group and a ketone moiety, but without the iodine atom.
The uniqueness of 2-Butanone, 1-iodo-4-phenyl- lies in its iodine atom, which imparts specific reactivity and makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-iodo-4-phenylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPHELUTWLYRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474805 |
Source
|
Record name | 2-Butanone, 1-iodo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352276-27-8 |
Source
|
Record name | 2-Butanone, 1-iodo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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